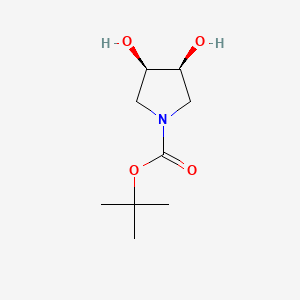
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
The tert-butyl group can be attached to proteins at single cysteines by reaction with certain compounds . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, contains a total of 37 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis
The tert-butyl group has a unique reactivity pattern that is highlighted by summarizing characteristic applications . It’s used in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and InChI code . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, has a molecular formula of C12H26 and a molecular weight of 170.33484 g/mol .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral building block for the synthesis of various pharmaceutical agents. Its stereochemistry is particularly valuable in creating enantiomerically pure molecules, which are crucial for the development of drugs with specific biological activities and reduced side effects . The tert-butyl group in this compound can be used to improve the pharmacokinetic properties of potential drug candidates .
Agriculture
In the field of agriculture, the compound’s derivatives may be explored for their potential as growth promoters or pesticides. The tert-butyl group’s steric hindrance could lead to the development of novel compounds with unique modes of action against agricultural pests .
Material Science
Material scientists might investigate the compound’s utility in the synthesis of polymers or coatings. Its robust tert-butyl group could impart thermal stability or resistance to degradation, making it a candidate for creating durable materials .
Environmental Science
Environmental scientists could explore the use of this compound in bioremediation processes. Its structural components might be involved in the breakdown of environmental pollutants or in the synthesis of environmentally friendly solvents .
Biochemistry
In biochemistry, the compound could be used as a precursor for the synthesis of natural product analogs. These analogs can be instrumental in studying enzyme-substrate interactions or in probing biological pathways .
Pharmacology
Pharmacological research might utilize this compound in the design of enzyme inhibitors or receptor modulators. The tert-butyl group could influence the compound’s binding affinity and selectivity towards biological targets, which is essential for the development of new therapeutics .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

